(E)-3-(thiophen-2-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acrylamide
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Overview
Description
(E)-3-(thiophen-2-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acrylamide is an organic compound featuring a thiophene ring and an acrylamide moiety. Compounds containing thiophene rings are known for their aromatic properties and are often used in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(thiophen-2-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acrylamide typically involves the following steps:
Formation of the acrylamide moiety: This can be achieved by reacting acryloyl chloride with an amine derivative.
Introduction of the thiophene ring: Thiophene can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, forming sulfoxides or sulfones.
Reduction: The acrylamide moiety can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenating agents like bromine or chlorine.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated thiophenes.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Thiophene derivatives can act as ligands in catalytic processes.
Biology
Pharmaceuticals: Potential use in drug design due to the bioactive nature of thiophene derivatives.
Medicine
Therapeutics: Investigated for anti-inflammatory, antimicrobial, and anticancer properties.
Industry
Materials Science: Used in the development of conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action for (E)-3-(thiophen-2-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acrylamide would depend on its specific application. For instance, in pharmaceuticals, it might interact with specific enzymes or receptors, modulating biological pathways. The thiophene ring can engage in π-π interactions, while the acrylamide moiety can form hydrogen bonds with biological targets.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: Similar structure but lacks the cyclopentyl group.
N-(2-thienyl)acrylamide: Similar but without the cyclopentyl substitution.
Uniqueness
(E)-3-(thiophen-2-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acrylamide is unique due to the presence of both the thiophene and cyclopentyl groups, which may confer distinct chemical and biological properties compared to simpler analogs.
Properties
IUPAC Name |
(E)-3-thiophen-2-yl-N-(1-thiophen-2-ylcyclopentyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS2/c18-15(8-7-13-5-3-11-19-13)17-16(9-1-2-10-16)14-6-4-12-20-14/h3-8,11-12H,1-2,9-10H2,(H,17,18)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXZPTSEIKGDFB-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)NC(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)(C2=CC=CS2)NC(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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